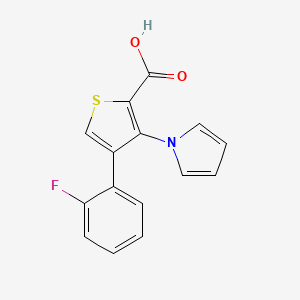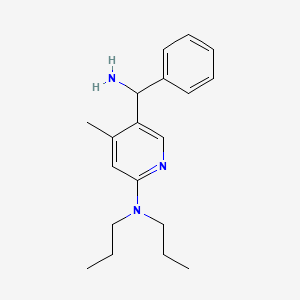
5-(Amino(phenyl)methyl)-4-methyl-N,N-dipropylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Amino(phenyl)methyl)-4-methyl-N,N-dipropylpyridin-2-amine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group, a phenyl group, and two propyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-4-methyl-N,N-dipropylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-pentanedione and ammonia.
Substitution Reactions: The introduction of the amino group and the phenyl group can be achieved through nucleophilic substitution reactions. For example, the reaction of 4-methyl-2-chloropyridine with aniline in the presence of a base can yield the desired product.
Alkylation: The final step involves the alkylation of the nitrogen atoms with propyl halides to introduce the dipropyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
化学反应分析
Types of Reactions
5-(Amino(phenyl)methyl)-4-methyl-N,N-dipropylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and phenyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, bases, and solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and reduced aromatic compounds.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
5-(Amino(phenyl)methyl)-4-methyl-N,N-dipropylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 5-(Amino(phenyl)methyl)-4-methyl-N,N-dipropylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the amino and phenyl groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
5-Amino-pyrazoles: These compounds share the amino group and aromatic ring structure but differ in the heterocyclic core.
Pyrimidine Derivatives: Similar in having nitrogen-containing heterocycles but with different ring structures and substitution patterns.
Phenylpyrimidines: Contain a phenyl group attached to a pyrimidine ring, similar in aromaticity but different in ring composition.
Uniqueness
5-(Amino(phenyl)methyl)-4-methyl-N,N-dipropylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H27N3 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
5-[amino(phenyl)methyl]-4-methyl-N,N-dipropylpyridin-2-amine |
InChI |
InChI=1S/C19H27N3/c1-4-11-22(12-5-2)18-13-15(3)17(14-21-18)19(20)16-9-7-6-8-10-16/h6-10,13-14,19H,4-5,11-12,20H2,1-3H3 |
InChI 键 |
AARCASNACLAEFM-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1=NC=C(C(=C1)C)C(C2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13002849.png)
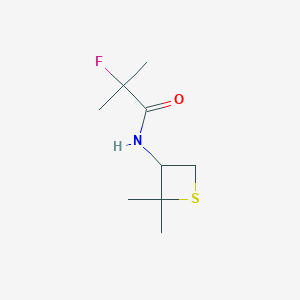
![3-O-tert-butyl 7-O-methyl 3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B13002866.png)
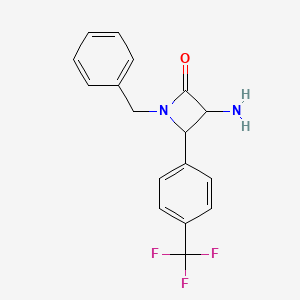
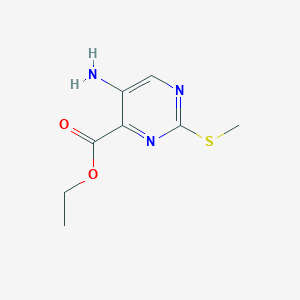
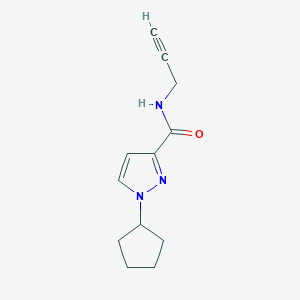
![3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13002887.png)
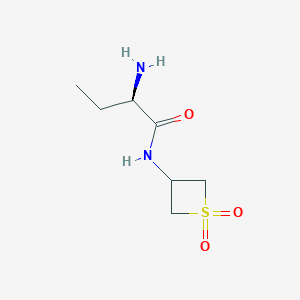
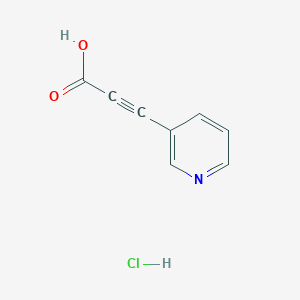
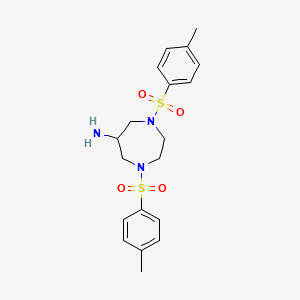
![1-(Benzo[d]isothiazol-7-yl)ethanone](/img/structure/B13002903.png)
